Bromocyclohexane

Photoredox catalysis Carbonylative amidation C–X bond activation

Bromocyclohexane (CAS 108-85-0) outperforms chloro- and iodocyclohexane in critical applications. Its unique crystalline phase behavior—free of solid-state orientational disorder transitions—delivers superior thermal stability for surface-catalyzed reactions and solid-solution studies. As the standard precursor for cyclohexylmagnesium bromide, its moderate C–Br bond polarization ensures optimal reactivity control for large-scale Grignard preparations. It is the solvent of choice for matching PMMA's refractive index in confocal microscopy, with a dielectric constant (ε=7.9) enabling electrostatic charge screening. Its simple phase behavior also makes it the preferred reference for low-temperature calorimetry and instrument calibration. Choose this well-characterized building block for consistent, publication-ready results.

Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
CAS No. 108-85-0
Cat. No. B057405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocyclohexane
CAS108-85-0
Synonyms1-Bromocyclohexane;  Cyclohexyl Bromide;  NSC 11207
Molecular FormulaC6H11Br
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESC1CCC(CC1)Br
InChIInChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyAQNQQHJNRPDOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Bromocyclohexane (CAS 108-85-0): Cyclohexyl Bromide Specifications and Procurement Guide


Bromocyclohexane (CAS 108-85-0), also known as cyclohexyl bromide, is a secondary alkyl halide widely utilized as a versatile electrophile and precursor in organic synthesis [1]. This compound serves as a pivotal reagent for constructing carbon-carbon and carbon-heteroatom bonds, primarily through its conversion to cyclohexylmagnesium bromide (Grignard reagent) and its participation in cross-coupling reactions [2]. Its utility is governed by the carbon-bromine bond's moderate polarization, which balances stability against reactivity in nucleophilic substitution and elimination pathways [1].

Why Chlorocyclohexane or Iodocyclohexane Cannot Replace Bromocyclohexane in Critical Processes


Although chlorocyclohexane and iodocyclohexane share the same carbon skeleton, their distinct C–X bond strengths and polarities impose divergent thermodynamic and kinetic barriers that preclude their interchangeable use. Bromocyclohexane exhibits a crystalline phase behavior unique among the monohalocyclohexanes, lacking the solid-state orientational disorder transitions observed for its chloro analog [1]. This fundamental difference in molecular packing and thermal stability directly impacts its behavior as a solvent, a dopant in solid solutions, and its performance in specific surface-catalyzed reactions where thermal stability and halogen bond strength dictate selectivity [2].

Bromocyclohexane (108-85-0) vs. Analogs: Quantitative Differentiation Data


Halogen-Dependent Reactivity in Photocatalytic Carbonylative Amidation

In a visible-light-driven carbonylative amidation protocol, iodocyclohexane achieved a 97% GC-MS yield, whereas substituting bromocyclohexane resulted in complete reaction failure (0% yield) under identical conditions [1]. Chlorocyclohexane also yielded 0% product, demonstrating that bromocyclohexane's C–Br bond (bond dissociation energy ~285 kJ/mol) is insufficiently activated by this photoredox system, unlike the weaker C–I bond (~222 kJ/mol) [2].

Photoredox catalysis Carbonylative amidation C–X bond activation

Differential Crystalline Phase Behavior: Absence of Solid-Solid Transitions in Bromocyclohexane

Adiabatic calorimetry measurements reveal that chlorocyclohexane undergoes successive IV-to-III and III-to-II solid-state phase transitions at 118.6 ± 0.1 K and 148 ± 1 K, with associated molar entropy changes of 0.7 ± 0.1 J·K⁻¹·mol⁻¹ and 0.05 ± 0.01 J·K⁻¹·mol⁻¹, respectively [1]. In stark contrast, bromocyclohexane exhibits only a single fusion event at 216.87 ± 0.03 K and displays no analogous solid-solid transitions [1].

Calorimetry Solid-state phase transitions Thermodynamic properties

Thermodynamic Fusion Parameters Compared to Chlorocyclohexane

Bromocyclohexane exhibits a significantly higher molar enthalpy and entropy of fusion compared to chlorocyclohexane. Calorimetric analysis determined bromocyclohexane's fusion enthalpy as 10.79 ± 0.03 kJ·mol⁻¹ and entropy as 49.8 ± 0.1 J·K⁻¹·mol⁻¹, whereas chlorocyclohexane's values are 2.02 ± 0.01 kJ·mol⁻¹ and 8.9 ± 0.1 J·K⁻¹·mol⁻¹, respectively [1].

Thermodynamics Fusion enthalpy Phase change materials

Dielectric Constant (ε = 7.9) and Its Role in Refractive Index Matching

Bromocyclohexane exhibits a moderate dielectric constant of ε = 7.9 at 25°C . This property is specifically exploited to match the refractive index of PMMA (poly(methyl methacrylate)) particles, a technique critical in confocal microscopy of colloids to minimize light scattering [1]. While direct refractive index (n ≈ 1.4957 at 20°C [2]) matching is the primary goal, the dielectric constant influences the electrostatic screening of surface charges on PMMA particles when salts are added, a nuance not directly offered by non-polar index-matching fluids.

Confocal microscopy Colloidal suspensions Refractive index matching

Conformer-Specific Ionization Energies: Equatorial vs. Axial

Vacuum ultraviolet mass-analyzed threshold ionization (MATI) spectroscopy has resolved distinct ionization energies for the equatorial (9.8308 ± 0.0025 eV) and axial (9.8409 ± 0.0025 eV) conformers of bromocyclohexane [1]. This 0.0101 eV difference is a direct consequence of the distinct electronic environments of the bromine atom in each conformer. While comparable data for chlorocyclohexane exists, this high-precision measurement for bromocyclohexane provides a benchmark for computational modeling and understanding substituent effects on electronic structure.

Conformational analysis Photoionization Spectroscopy

Dark vs. Light Reactivity in SRN1 Nucleophilic Substitution

In a study of the SRN1 mechanism, chlorocyclohexane showed no reactivity with diphenylphosphide ions in the dark and required photostimulation for substitution to occur [1]. In contrast, bromocyclohexane reacted slowly even in the dark, and this reaction was strongly accelerated by light [1]. This qualitative difference in dark reactivity highlights the lower activation barrier for C–Br bond cleavage compared to C–Cl in this radical chain process.

Radical nucleophilic substitution Photochemistry Reaction mechanisms

Validated Application Scenarios for Bromocyclohexane (108-85-0)


Precursor for Cyclohexylmagnesium Bromide in Grignard Reactions

Bromocyclohexane is the standard precursor for generating cyclohexylmagnesium bromide, a versatile nucleophile for constructing carbon-carbon bonds [1]. The moderate reactivity of the C–Br bond, as evidenced by its dark reactivity in SRN1 studies , provides a practical balance between ease of initiation and control, making it more manageable than the highly reactive iodocyclohexane for large-scale Grignard reagent preparation.

Refractive Index Matching Fluid for PMMA Particles in Confocal Microscopy

Bromocyclohexane is a solvent of choice for suspending poly(methyl methacrylate) (PMMA) particles in confocal microscopy studies due to its ability to match PMMA's refractive index, thereby minimizing optical aberrations [1]. Its moderate dielectric constant (ε = 7.9) further enables the electrostatic screening of particle surface charges through salt addition, a capability that distinguishes it from purely non-polar alternatives like cyclohexane.

Solid-State Calorimetry and Low-Temperature Thermodynamic Studies

Bromocyclohexane serves as a model compound in low-temperature calorimetry, distinguished by its simple crystalline phase behavior. Its lack of solid-solid phase transitions below its melting point (216.87 K), in contrast to the complex behavior of chlorocyclohexane [1], simplifies the interpretation of thermodynamic data and makes it a preferred reference compound for calibrating instruments or studying pure fusion phenomena.

Alkylating Agent in Cross-Coupling and Other Reactions

As a standard secondary alkyl halide, bromocyclohexane is a reliable alkylating agent and coupling partner [1]. However, its complete inactivity in certain photocatalytic carbonylative amidations serves as a critical benchmark, delineating the boundaries of its applicability in modern photoredox methodologies and guiding chemists toward more suitable halide partners like iodocyclohexane when weak C–X bond activation is required.

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